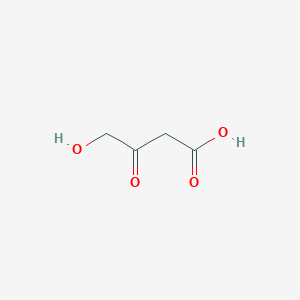![molecular formula C9H16O2 B1652951 Bicyclo[3.3.1]nonane-2,6-diol CAS No. 16473-12-4](/img/structure/B1652951.png)
Bicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.3.1]nonane-2,6-diol is a natural product found in Endopappus macrocarpus with data available.
Wissenschaftliche Forschungsanwendungen
Network Analysis and Solid State Structure
Bicyclo[3.3.1]nonane-2,6-diol has been studied for its unique solid state structure. It forms a hydrogen bonded, three-connected, chiral 3D-net with utg-topology, distinct from other tubuland diols and the qtz-net formed by weaker hydrogen bonds in bicyclo[3.3.1]nonane-2,6-dione. This structure is influenced by weaker forces, leading to close packed stacks (Wallentin et al., 2009).
Crystallization and Enantiomer Separation
Different modes of crystallization have been observed in C2-symmetric endo,endo-bicyclo[3.3.1]nonane-2,6-diols across various solvents. This depends on the type of supramolecular synthon used and the degree of enantiomer separation. The discovery of a method to separate enantiomers offers a new approach for obtaining chirally pure bicyclo[3.3.1]nonane compounds (Nguyen et al., 2009).
Synthetic Access to Bicyclo[3.3.1]nonane System
A novel approach to access the bicyclo[3.3.1]nonane system, common in polyisoprenylated phloroglucinol derivatives, has been developed. This involves Lewis acid promoted regioselective ring-opening reactions (Abe & Nakada, 2006).
Large-Scale Synthesis Using Baker's Yeast
An improved synthetic procedure for racemic bicyclo[3.3.1]nonane-2,6-dione was developed using Baker's yeast, enabling the isolation of enantiomerically pure compounds on a large scale (Wallentin et al., 2009).
Determination of Absolute Configuration
The absolute configuration of bicyclo[3.3.1]nonane-2,7-dione enantiomers was determined using circular dichroism spectroscopy and chemical correlation, demonstrating the validity of the octant rule (Butkus et al., 2001).
Development of Antimicrobial Polycations
Bicyclo[3.3.1]nonane (BCN) polycations, synthesized for antimicrobial applications, showed the ability to inhibit and kill bacteria at low concentrations, offering new possibilities in antimicrobial treatments (Geng & Finn, 2017).
Eigenschaften
CAS-Nummer |
16473-12-4 |
|---|---|
Produktname |
Bicyclo[3.3.1]nonane-2,6-diol |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
bicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C9H16O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-11H,1-5H2 |
InChI-Schlüssel |
ZAFAKOTZLSQTTI-UHFFFAOYSA-N |
SMILES |
C1CC(C2CCC(C1C2)O)O |
Kanonische SMILES |
C1CC(C2CCC(C1C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



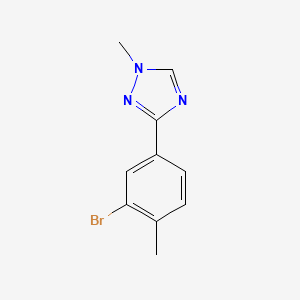
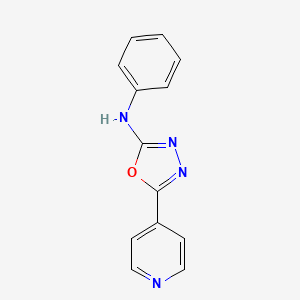
![7H-Pyrrolo[2,3-d]pyrimidine-5-propanoic acid, alpha-amino-](/img/structure/B1652872.png)
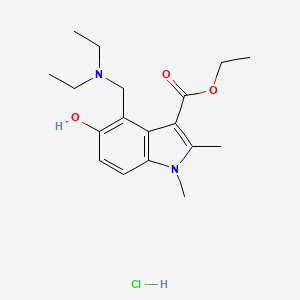
![3-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1652876.png)
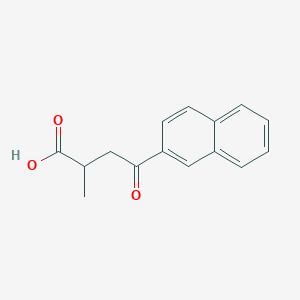

![2-[2-Aminoethoxy(hydroxy)phosphoryl]oxyacetic acid](/img/structure/B1652883.png)
![4-[3-(morpholin-4-ylmethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1652884.png)
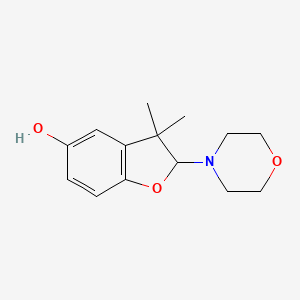
![4-(3-Fluorobenzyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1652887.png)
![1-[2-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B1652888.png)
![(5aS,9aS)-1-(2-methoxyethyl)decahydropyrido[3,4-e][1,4]oxazepine](/img/structure/B1652889.png)
